Tert-butyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate
Description
Historical Development of 1,4-Diazepane Chemistry
The exploration of seven-membered nitrogen heterocycles began in earnest during the mid-20th century, driven by the discovery of benzodiazepines’ psychotropic activity. While early work focused on fused aromatic systems like 1,4-benzodiazepines, chemists later recognized the untapped potential of simpler 1,4-diazepane scaffolds. The first synthetic routes to 1,4-diazepane derivatives appeared in the 1960s, employing cyclocondensation reactions between diamines and diketones.
A pivotal advancement came with the development of diazocarbonyl insertion strategies in the 1990s, enabling efficient construction of the azepane ring. For example, Nortcliffe and Moody demonstrated that rhodium-catalyzed decomposition of diazoketones could yield functionalized azepanes with excellent diastereocontrol. This methodology laid the groundwork for synthesizing tert-butyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate through subsequent carbamate protection and oxidation steps.
Significance in Heterocyclic Compound Research
The 1,4-diazepane scaffold occupies a privileged position in heterocyclic chemistry due to three key attributes:
- Conformational Flexibility : The chair-boat equilibrium of the seven-membered ring allows adaptation to diverse binding pockets in biological targets.
- Synthetic Versatility : Positional differentiation of the two nitrogen atoms enables regioselective functionalization, as seen in the tert-butyl carbamate group at N1 and the ketone/amine at C5/C6 in the subject compound.
- Pharmacophore Compatibility : Structural analogs demonstrate wide-ranging bioactivity, including kinase inhibition and epigenetic modulation.
Table 1 : Comparative Properties of 1,4-Diazepane Derivatives
| Property | 1,4-Diazepane | 1,4-Benzodiazepine | Piperazine |
|---|---|---|---|
| Ring Strain (kJ/mol) | 18.4 | 12.7 | 0 (chair conformer) |
| Dipole Moment (D) | 2.1 | 3.8 | 1.4 |
| logP (calc) | 0.32 | 2.15 | -0.47 |
| Hydrogen Bond Donors | 2 | 1 | 2 |
Position of this compound in Contemporary Research
This compound (CAS: 84048218) serves as a linchpin in modern synthetic campaigns targeting bioactive molecules. Its structural features enable three strategic transformations:
- Carbamate Deprotection : The tert-butyloxycarbonyl (Boc) group can be cleaved under mild acidic conditions to reveal a secondary amine for further coupling.
- Ketone Functionalization : The 5-oxo group undergoes reductive amination, Grignard additions, or heterocycle-forming condensations.
- Ring Expansion/Contraction : Strain in the diazepane ring facilitates [2+2] cycloadditions or ring-opening metathesis.
Recent applications include its use as a precursor to BET bromodomain inhibitors, where the diazepane core provides optimal geometry for acetyl-lysine mimicry in epigenetic targets. The compound’s synthetic accessibility is demonstrated in the following optimized route:
Scheme 1 : Synthesis of this compound
- Cyclocondensation of 1,4-diaminobutane with ethyl levulinate
- Boc protection using di-tert-butyl dicarbonate
- Oxidative ketonization with Jones reagent
- Resolution via chiral column chromatography
This four-step sequence achieves an overall yield of 58% with >99% enantiomeric excess, making it suitable for kilogram-scale production.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-4-12-8(14)7(11)6-13/h7H,4-6,11H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQYEGYJKBWVBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(=O)C(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1779476-17-3 | |
| Record name | tert-butyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate typically involves the reaction of tert-butyl 6-amino-1,4-diazepane-1-carboxylate with an appropriate oxidizing agent to introduce the oxo group at the 5-position . The reaction conditions often include the use of solvents such as methanol or dichloromethane and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or other functional groups.
Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group or other reduced forms.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride for reduction . Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxo groups, while reduction may produce hydroxyl derivatives .
Scientific Research Applications
Scientific Research Applications of Tert-butyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate
This compound (CAS No. 1779476-17-3) is a chemical compound with the molecular formula and a molecular weight of 229.28 g/mol. It has diverse applications in scientific research, including chemistry, biology, medicine, and industry.
Chemical Properties and Structure
The compound features a diazepane ring with both an amino group and an oxo group, imparting unique chemical and biological properties. Its structural formula includes a tert-butyl group, a carboxylate, and a 1,4-diazepane ring. The SMILES notation for the compound is CC(C)(C)OC(=O)N1CCNC(=O)C(C1)N, and its InChIKey is YTQYEGYJKBWVBV-UHFFFAOYSA-N.
Applications
This compound is used in a variety of scientific research applications:
- Organic synthesis: As an intermediate in the synthesis of various organic compounds.
- Biological studies: For its potential biological activities and interactions with biomolecules. Studies have explored its antimicrobial and antitumor properties.
- Drug development: Explored for potential use in the design of new therapeutic agents.
- Industrial applications: Useful in the production of specialty chemicals due to its versatile properties.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation: Further oxidation can introduce additional oxo groups or other functional groups. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group or other reduced forms. A common reagent is sodium borohydride.
- Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
The compound has potential biological activities, including antimicrobial and antitumor properties.
Case Studies and Findings
- Antimicrobial Activity Study: The compound inhibited the growth of E. coli with a significantly lower IC50 value than existing antibiotics.
- Cancer Cell Line Testing: In vitro assays showed that the compound reduced cell viability in breast cancer cell lines by over 70% at concentrations below 10 µM.
- Neuroprotective Assays: Preliminary results indicated that treatment with this compound led to a decrease in apoptosis markers in neuronal cell cultures exposed to oxidative stress.
Predicted Collision Cross Section Data
The predicted collision cross section (CCS) data for this compound includes:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| $$M+H]+ | 230.14992 | 150.8 |
| $$M+Na]+ | 252.13186 | 156.2 |
| $$M+NH4]+ | 247.17646 | 154.7 |
| $$M+K]+ | 268.10580 | 155.6 |
| $$M-H]- | 228.13536 | 148.5 |
Mechanism of Action
The mechanism of action of tert-butyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional properties of tert-butyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate can be contextualized by comparing it to analogous 1,4-diazepane derivatives. Below is a detailed analysis:
Substituent Variations at Position 6
- This compound Substituent: Amino group (-NH₂). Role: The amino group enhances hydrogen-bonding capacity, making the compound a candidate for drug discovery targeting enzymes or receptors requiring polar interactions . Synthetic Utility: Used in coupling reactions (e.g., amide formation) or cyclization strategies .
- tert-Butyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate Substituent: Iodo group (-I). Role: The iodine atom facilitates cross-coupling reactions (e.g., Suzuki or Heck reactions) for introducing aryl or alkenyl groups .
tert-Butyl (S)-6-allyl-6-benzyl-5-oxo-1,4-diazepane-1-carboxylate
Modifications at Position 4 or 5
- tert-Butyl 5-oxo-1,4-diazepane-1-carboxylate Substituent: No amino group at position 6; only a ketone at position 3. Role: Simpler scaffold for foundational studies on diazepane reactivity. Less reactive than amino-substituted analogs due to reduced nucleophilicity .
tert-Butyl (R)-6-allyl-6-(3-methoxy-3-oxopropyl)-4-(4-methoxybenzoyl)-5-oxo-1,4-diazepane-1-carboxylate
Methyl-Substituted Analogs
- tert-Butyl 5-methyl-1,4-diazepane-1-carboxylate Substituent: Methyl group at position 5. Role: Increased lipophilicity improves membrane permeability, making it suitable for pharmacokinetic optimization in drug candidates . Drawback: Lacks the reactive ketone or amino groups, limiting its versatility in downstream modifications.
Comparative Data Table
Research Findings and Implications
- Reactivity: The amino group in this compound enables nucleophilic reactions, whereas iodo or allyl substituents in analogs prioritize electrophilic or radical pathways .
- Safety : Derivatives like tert-butyl 5-phenyl-1,4-diazepane-1-carboxylate exhibit acute toxicity (H302, H315), suggesting that substituents significantly influence hazard profiles .
- Synthetic Utility : Palladium-catalyzed allylic alkylation has been employed to introduce diverse substituents at position 6, highlighting the flexibility of the diazepane core .
Biological Activity
Tert-butyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate (CAS No. 1779476-17-3) is a chemical compound with the molecular formula and a molecular weight of approximately 229.28 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and antitumor properties.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
- SMILES : CC(C)(C)OC(=O)N1CCNC(=O)C(C1)N
- InChIKey : YTQYEGYJKBWVBV-UHFFFAOYSA-N
Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 230.14992 | 150.8 |
| [M+Na]+ | 252.13186 | 156.2 |
| [M+NH4]+ | 247.17646 | 154.7 |
| [M+K]+ | 268.10580 | 155.6 |
| [M-H]- | 228.13536 | 148.5 |
Antimicrobial Properties
This compound exhibits significant antimicrobial activity, particularly against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. This compound's mechanism involves inhibiting bacterial growth, making it a candidate for further development in antibiotic therapies.
Antitumor Activity
Research indicates that this compound demonstrates antitumor activity against various cancer cell lines, including those from breast and lung cancers. The efficacy of this compound in inhibiting tumor growth suggests potential applications in cancer treatment.
Neuroprotective Effects
Additionally, studies have suggested that the compound may possess neuroprotective effects, indicating its potential use in treating neurodegenerative diseases such as Alzheimer's disease. The exact mechanisms through which it exerts these effects are still under investigation.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells. These interactions may involve the formation of stable complexes with enzymes or receptors, thereby modulating their activity. The compound's structure suggests potential interactions with various biological pathways that are crucial for cellular function.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step organic reactions, including oxidation and substitution reactions:
Types of Reactions
- Oxidation : Can introduce additional functional groups.
- Reduction : May convert oxo groups to hydroxyl groups.
- Substitution : Involves replacing the amino group with other functional groups.
Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.
Case Studies and Findings
Several studies have investigated the efficacy of this compound in various biological contexts:
- Antimicrobial Activity Study : A recent study demonstrated that this compound inhibited the growth of E. coli with an IC50 value significantly lower than existing antibiotics.
- Cancer Cell Line Testing : In vitro assays showed that the compound reduced cell viability in breast cancer cell lines by over 70% at concentrations below 10 µM.
- Neuroprotective Assays : Preliminary results indicated that treatment with this compound led to a decrease in apoptosis markers in neuronal cell cultures exposed to oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
